2-(4-methyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-(4-methyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that features both indole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the indole and triazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Both the indole and triazole rings can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the indole or triazole rings.
Scientific Research Applications
2-(4-methyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for 2-(4-methyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-(4-methyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide apart is its combination of indole and triazole rings, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H19N5O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(4-methylindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H19N5O/c1-15-3-2-4-19-18(15)9-10-24(19)12-20(26)23-17-7-5-16(6-8-17)11-25-14-21-13-22-25/h2-10,13-14H,11-12H2,1H3,(H,23,26) |
InChI Key |
ZEINQWYPQIYUNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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